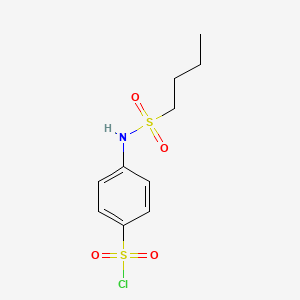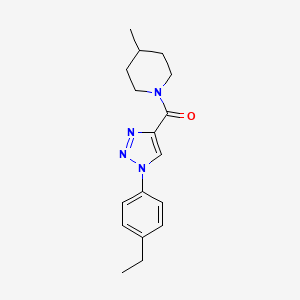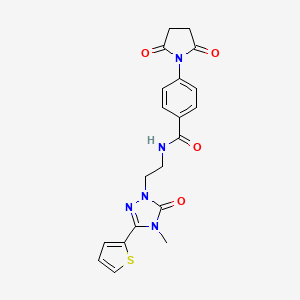
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 860243-18-1 . It has a molecular weight of 311.81 and is typically in powder form . The IUPAC name for this compound is 4-[(butylsulfonyl)amino]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 126-128°C . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Characterization
The research on sulfonamides, such as 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, often focuses on their synthesis and structural characterization. For instance, sulfonamide compounds are synthesized from reactions involving benzene sulfonyl chloride with amines and are characterized using various spectroscopic methods. These compounds' molecular geometry, vibrational frequencies, and stability are analyzed using computational methods like Density Functional Theory (DFT). Such studies provide foundational knowledge for understanding these compounds' chemical properties and potential applications in various fields, including materials science and catalysis (Sarojini et al., 2012).
Catalysis and Synthesis Reactions
Some research applications of sulfonamides involve their use in catalysis and synthesis reactions. For example, ionic liquids containing sulfonamide groups have been used as unconventional reaction media and catalysts for Friedel-Crafts sulfonylation reactions, enhancing reactivity and yielding almost quantitative yields under ambient conditions (Nara et al., 2001). Additionally, novel sulfonamides have been explored for their enzyme inhibition and antioxidant potential, indicating potential therapeutic applications (Danish et al., 2021).
Novel Catalysts and Green Chemistry
Research has also focused on the development of novel catalysts based on sulfonamide structures for promoting environmentally friendly synthesis processes. For example, nanosized N-sulfonated Brönsted acidic catalysts have been introduced for synthesizing polyhydroquinoline derivatives under solvent-free conditions, showcasing the role of sulfonamides in facilitating efficient and eco-friendly chemical reactions (Goli-Jolodar et al., 2016).
Molecular Docking and Biological Applications
In the realm of biochemistry and pharmacology, sulfonamides derived from this compound have been investigated for their enzyme inhibition properties and potential as therapeutic agents. Studies have utilized molecular docking to assess these compounds' interaction with biological targets, offering insights into their mechanism of action and potential applications in drug development (Danish et al., 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and is harmful to aquatic life (H402) . Precautionary measures include avoiding release to the environment and wearing protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Sulfonamides, such as “4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride”, typically target enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth. Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydrofolic acid, a precursor to folic acid .
Mode of Action
“this compound”, like other sulfonamides, likely acts as a competitive inhibitor of dihydropteroate synthetase. By mimicking the natural substrate of the enzyme, it binds to the enzyme’s active site and prevents the substrate from binding, thereby inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by “this compound” disrupts the synthesis of folic acid, which is necessary for the production of nucleotides, the building blocks of DNA. This disruption affects the bacterial cell’s ability to replicate and grow .
Result of Action
The ultimate effect of “this compound” would be the inhibition of bacterial growth and replication, due to the disruption of folic acid synthesis and, consequently, nucleotide production .
properties
IUPAC Name |
4-(butylsulfonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFHDRQHLTCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)

![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)
![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)
![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)
![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)


![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)
